molecular formula C18H13FN2S B2832299 2-[(4-Fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole CAS No. 690678-56-9

2-[(4-Fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole

Cat. No. B2832299
CAS RN: 690678-56-9
M. Wt: 308.37
InChI Key: IHNUNGPGKCVWFN-UHFFFAOYSA-N
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Description

The compound “2-[(4-Fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole” is a complex organic molecule. It belongs to the class of imidazo[2,1-b]thiazoles, which are heterocyclic compounds containing an imidazo ring fused with a thiazole ring . These types of compounds have been found to exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives has been described in various studies . For instance, one study describes the synthesis of a series of 4-substituted-2-[3-(adamant-1-yl)-4-fluorophenyl]thiazoles . The process involves several steps, including hydrazinolysis of a phthalimide derivative, followed by methylation, dimethylation, acylation, and carbamoylation .


Molecular Structure Analysis

Imidazo[2,1-b]thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . The presence of different substituents on the thiazole ring can significantly affect the biological activity of these compounds . For instance, the presence of a 4-(1-adamantyl) phenyl or a 3-(1-adamantyl)phenyl moiety, a 1,3-thiazole ring, and a functional end, which comprises an alkylamine, has been found to exhibit promising trypanocidal properties .


Chemical Reactions Analysis

The chemical reactions involving imidazo[2,1-b]thiazole derivatives can be quite complex and are often influenced by the nature of the substituents on the thiazole ring . For example, the reaction of 1-[2,4-bis(bis(4-fluorophenyl)methyl)naphthylimino]-2-aryliminoacenaphthylene derivatives with (DME)NiBr2 has been described .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazole derivatives can be influenced by the nature of the substituents on the thiazole ring . For instance, the presence of electron-withdrawing halogen groups, such as chloro and bromo groups, at the phenyl ring has been found to enhance antifungal activity .

Scientific Research Applications

Antitumor Activity

Fluorinated benzothiazoles, including compounds structurally related to "2-[(4-Fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole," have been investigated for their potent cytotoxic properties in vitro against specific human breast cell lines. These compounds exhibit highly selective antitumor properties, with some derivatives undergoing pharmaceutical and preclinical development due to their potential efficacy in cancer treatment (Hutchinson et al., 2001).

Immunoregulatory Anti-Inflammatory Agents

The synthesis and evaluation of 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles have demonstrated potential use as immunoregulatory anti-inflammatory agents. These compounds, derived from combining structural features of known anti-inflammatory and immunoregulatory drugs, have shown promising activity in models of inflammation and immunoregulation (Bender et al., 1985).

Synthesis and Crystal Structure Analysis

Research into the synthesis and crystal structure of related compounds, such as "2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole," has provided insights into their molecular configurations. These studies are foundational for understanding the chemical properties and potential reactivity of these compounds (Banu et al., 2014).

Antimicrobial Activity

Novel thiazole derivatives have been synthesized and tested for their antimicrobial activity against various bacterial and fungal species. Some of these compounds show significant inhibitory effects, suggesting their potential as antimicrobial agents (Saeed et al., 2010).

Mechanism of Action

The mechanism of action of imidazo[2,1-b]thiazole derivatives can vary depending on their structure and the biological system in which they are acting . For instance, some derivatives have been found to exhibit cytotoxic activity against various cancer cell lines . This activity is thought to result from the induction of apoptosis, as evidenced by mitochondrial membrane depolarization and multicaspase activation .

Safety and Hazards

The safety and hazards associated with imidazo[2,1-b]thiazole derivatives can vary depending on their structure and the specific biological system in which they are acting . For instance, some derivatives have been found to exhibit cytotoxic activity, suggesting potential hazards if not handled properly .

Future Directions

The future directions for research on imidazo[2,1-b]thiazole derivatives are promising. These compounds have been found to exhibit a wide range of biological activities, suggesting potential applications in the treatment of various diseases . Future research will likely focus on optimizing the structure of these compounds to enhance their biological activity and reduce their cytotoxicity .

properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2S/c19-15-8-6-13(7-9-15)10-16-11-21-12-17(20-18(21)22-16)14-4-2-1-3-5-14/h1-9,11-12H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNUNGPGKCVWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=C(SC3=N2)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole

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